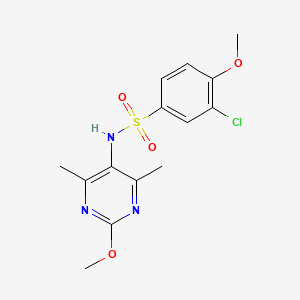

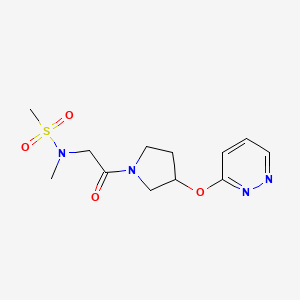

![molecular formula C15H12F2N4O3 B2474928 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2,6-difluorobenzenecarboxylate CAS No. 866144-68-5](/img/structure/B2474928.png)

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2,6-difluorobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2,6-difluorobenzenecarboxylate” is a chemical compound . It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidin class .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the literature . The synthesis involves several stages, including the formation of the triazolo[1,5-a]pyrimidin ring and the attachment of the 2,6-difluorobenzenecarboxylate group .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and are influenced by various factors. The compound can undergo redox reactions, and its reactivity can be influenced by the pH of the medium .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point, boiling point, and density can be determined . Spectroscopic techniques like IR and NMR can provide information about its chemical structure .Scientific Research Applications

Ring-Chain Isomerism

The compound 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2,6-difluorobenzenecarboxylate exhibits interesting ring-chain isomerism, which can be influenced by the solvent and the length of the substituent. This isomerism involves the opening of the heterocyclic ring at the C(7)–N(8) bond, showcasing the compound's dynamic structural behavior in different conditions (Pryadeina et al., 2008).

Structural Analog Synthesis and Tuberculostatic Activity

Structural analogs of this compound have been synthesized and evaluated for their tuberculostatic activity. This exploration helps in understanding the structure-activity relationship crucial for designing effective antituberculosis agents (Titova et al., 2019).

Formylation and Recyclization

Studies have revealed that formylation of the compound under Vilsmeier–Haack conditions can lead to specific structural transformations. These reactions are not only essential for understanding the chemical behavior of the compound but also for the synthesis of various derivatives with potential biological activities (Lipson et al., 2012).

Biological Activity and Drug Potential

Antibacterial Properties

Research has demonstrated the antibacterial potential of derivatives of this compound. These studies are crucial for the development of new antibiotics and understanding the interaction of such compounds with bacterial strains (Lahmidi et al., 2019).

Antiviral and Redox Properties

Investigations into the electrochemical properties and the potential antiviral applications of derivatives of this compound have opened new avenues for its use in antiviral drug development and understanding its redox behavior in biological systems (Ivoilova et al., 2021).

Antitumor Activity

Certain derivatives have exhibited significant antitumor activities, indicating the potential of this compound in the development of new cancer therapies. Understanding the mechanism of action and enhancing the efficacy of such compounds is a critical area of research (Gomha et al., 2017).

Antioxidant Properties

The compound and its derivatives have shown promising antioxidant properties. This is significant in the context of combating oxidative stress-related diseases and developing therapeutic agents with antioxidant capabilities (Bayazeed & Alnoman, 2020).

Future Directions

Properties

IUPAC Name |

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4O3/c1-8-9(13(22)21-15(20-8)18-7-19-21)5-6-24-14(23)12-10(16)3-2-4-11(12)17/h2-4,7H,5-6H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APADZCATCGBLCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime](/img/structure/B2474848.png)

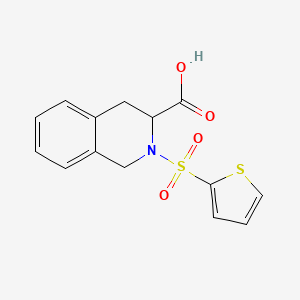

![N-(3,4-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2474852.png)

![2-[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2474853.png)

![9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2474855.png)

![5-[(3-fluorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2474859.png)

![N2-(benzo[d][1,3]dioxol-5-yl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B2474865.png)

![N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2474868.png)